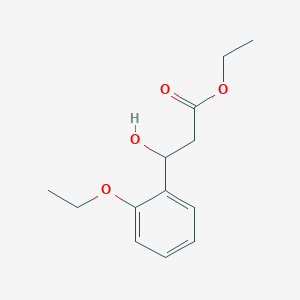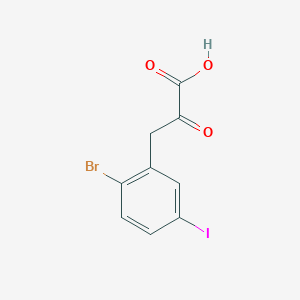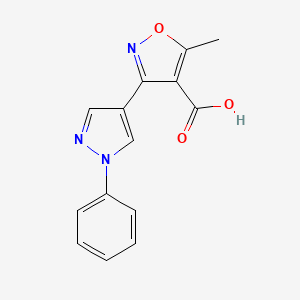
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1-phenyl-4-pyrazolyl)acrylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to minimize costs and environmental impact .
化学反应分析
Types of Reactions
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted pyrazoles.
科学研究应用
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Similar structure but lacks the pyrazole moiety.
3-(1-Phenyl-4-pyrazolyl)isoxazole: Lacks the carboxylic acid group.
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole: Lacks the carboxylic acid group.
Uniqueness
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid is unique due to the presence of both the isoxazole and pyrazole rings, along with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
属性
分子式 |
C14H11N3O3 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
5-methyl-3-(1-phenylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-9-12(14(18)19)13(16-20-9)10-7-15-17(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,18,19) |
InChI 键 |
PXMPQKJCXCBKBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CN(N=C2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



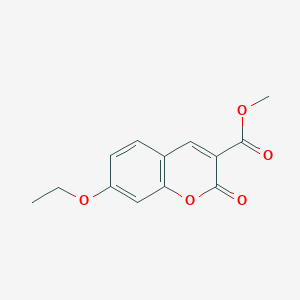
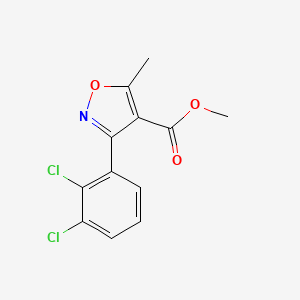
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
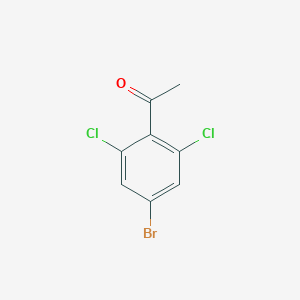
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
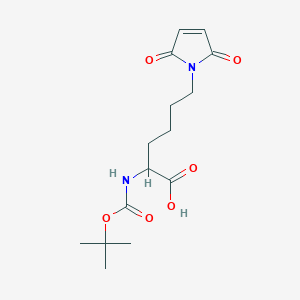
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
